molecular formula C9H17ClN2O2 B2771588 (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride CAS No. 1472802-56-4

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride

Cat. No. B2771588
CAS RN: 1472802-56-4
M. Wt: 220.7
InChI Key: BBIQRJIBVXQRPR-SQQVDAMQSA-N
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Description

“(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride” is a chemical compound with the CAS Number: 1472802-56-4 . It has a molecular weight of 220.7 and its molecular formula is C9H17ClN2O2 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for “(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride” is 1S/C9H16N2O2.ClH/c1-10-5-7-11 (8-6-10)4-2-3-9 (12)13;/h2-3H,4-8H2,1H3, (H,12,13);1H/b3-2+; . This code provides a specific textual identifier for the compound.


Physical And Chemical Properties Analysis

“(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride” is a solid compound . It should be stored at room temperature .

Scientific Research Applications

DNA Interaction and Cellular Applications

Piperazine derivatives, such as Hoechst 33258, have been known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has been utilized in various biological and medical research applications, including as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and investigation of plant chromosomes. Additionally, these compounds have found uses as radioprotectors and topoisomerase inhibitors, which can be valuable in cancer research and therapy (Issar & Kakkar, 2013).

Pharmacological Properties

A variety of piperazine derivatives have been studied for their pharmacological properties, including their potential as anxiolytics, antidepressants, and antipsychotics. For example, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, has demonstrated anxiolytic and antidepressant potential in various animal models, suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003). Similarly, JL13, another piperazine derivative, has shown atypical antipsychotic activity akin to that of clozapine, without inducing significant motor side effects, indicating its promise as an atypical antipsychotic drug (Bruhwyler et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQRJIBVXQRPR-SQQVDAMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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